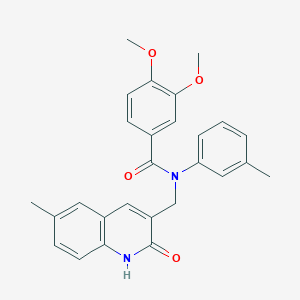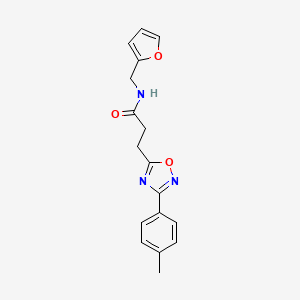
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. FTOB is a fluorescent probe that has been widely used as a sensor for detecting and measuring the concentration of oxygen in biological samples.
Mecanismo De Acción
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a fluorescent probe by undergoing a chemical reaction with oxygen. The reaction results in the formation of a fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of oxygen. This compound is a reversible probe, which means that it can be used repeatedly to measure oxygen concentration.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It does not interfere with cellular metabolism or alter cellular functions. This compound is a highly specific probe that only reacts with oxygen and does not react with other molecules in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a fluorescent probe for measuring oxygen concentration. It is highly specific, non-toxic, and reversible. It can be used to measure oxygen concentration in real-time, and it does not require any special equipment or expertise. However, this compound has some limitations as well. It has a limited dynamic range, which means that it can only measure oxygen concentration within a narrow range. It is also sensitive to temperature and pH changes, which can affect its accuracy.
Direcciones Futuras
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has enormous potential for future research in various scientific fields. Some of the future directions for this compound research include developing new fluorescent probes with improved properties, studying the oxygenation status of tumors in vivo, and monitoring the efficacy of cancer therapies in real-time. This compound can also be used to study the oxygen consumption rate of different tissues and organs and to monitor the effects of hypoxia on cellular metabolism. In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying oxygen concentration in biological samples.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis are furfurylamine, p-tolyl hydrazine, and 3-bromo propionyl chloride. The reaction involves the condensation of furfurylamine with p-tolyl hydrazine to form the intermediate compound, which is then reacted with 3-bromo propionyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used as a fluorescent probe for detecting oxygen concentration in biological samples. It has been used in various scientific fields such as biochemistry, physiology, and pharmacology. This compound has been used to study the oxygen consumption rate of cells, tissues, and organs. It has also been used to study the effects of hypoxia on cellular metabolism. This compound has been used to study the oxygenation status of tumors and to monitor the efficacy of cancer therapies.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLSFLXNPCHNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

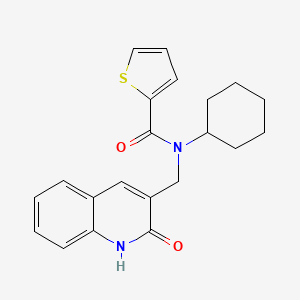
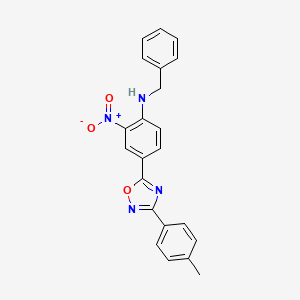

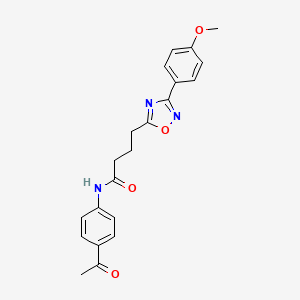
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
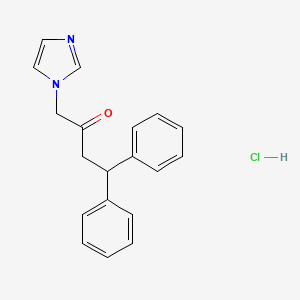
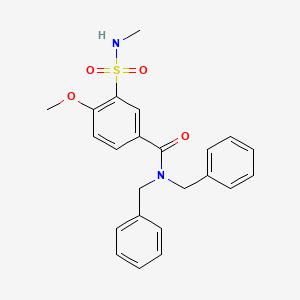
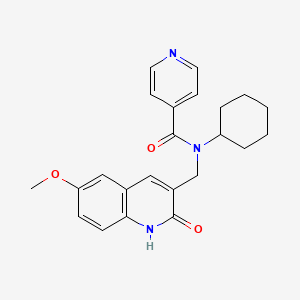
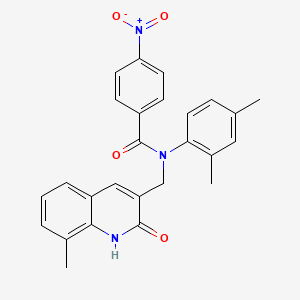
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
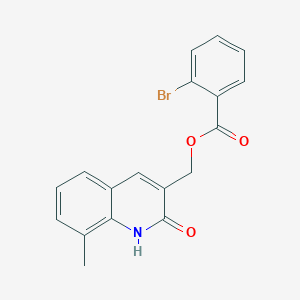
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
